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For Immediate Release

San Diego, CA — The novel, multi-targeted small molecule inhibitor, SRX3177, has shown
significant promise in preclinical studies for treating ibrutinib-resistant Mantle Cell Lymphoma
(MCL), a challenging and often aggressive form of non-Hodgkin lymphoma. Research
demonstrates that SRX3177 effectively induces cell death and halts proliferation in MCL cell
lines that no longer respond to the widely used BTK inhibitor, ibrutinib. By simultaneously
targeting three key oncogenic pathways—PI3K, CDK4/6, and BRD4—SRX3177 offers a novel
therapeutic strategy to overcome the complex mechanisms of drug resistance in MCL.

Mantle Cell Lymphoma is characterized by the dysregulation of several signaling pathways that
control cell growth and survival. While ibrutinib has transformed the treatment landscape for
MCL, a significant portion of patients either do not respond or eventually develop resistance,
leading to poor clinical outcomes. SRX3177 was designed to address this unmet need by
concurrently inhibiting multiple pathways that are known to be crucial for the survival and
proliferation of MCL cells.

Comparative Efficacy of SRX3177

In vitro studies have demonstrated the superior potency of SRX3177 in various MCL cell lines,
including those resistant to ibrutinib. The half-maximal inhibitory concentration (IC50) values
highlight its effectiveness at nanomolar concentrations.
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Cell Li SRX3177 Ibrutinib Palbociclib JQ1IC50 BKM120
ell Line
IC50 (nM) IC50 (pM) IC50 (pM) (M) IC50 (pM)
Jeko-1 340 ~8 >10 ~0.5 >10
Mino 29 ~6.5 >10 ~0.2 >10
Rec-1 630 Not Reported  Not Reported  Not Reported  Not Reported
~20
Granta-519 1300 ] Not Reported  Not Reported  Not Reported
(resistant)
JVM-2 1500 Not Reported  Not Reported  Not Reported  Not Reported
Jeko-1
(Ibrutinib- 150 64 Not Reported  Not Reported  Not Reported
Resistant)

Table 1: Comparative IC50 values of SRX3177 and single-agent inhibitors in various Mantle
Cell Lymphoma cell lines. Data compiled from preclinical studies.

As shown in the table, SRX3177 exhibits significantly lower IC50 values compared to ibrutinib,
particularly in the ibrutinib-resistant Jeko-1 cell line, demonstrating its ability to overcome this
resistance mechanism.

Mechanism of Action: A Three-Pronged Attack

SRX3177's efficacy stems from its unique ability to simultaneously inhibit three critical signaling
pathways involved in MCL pathogenesis:

o PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. SRX3177's
inhibition of PI3K leads to decreased phosphorylation of AKT, a key downstream effector,
thereby promoting apoptosis.

o CDK4/6-Rb Pathway: In MCL, the cell cycle is often dysregulated due to the overexpression
of Cyclin D1, which activates CDK4/6. SRX3177 inhibits CDK4/6, leading to reduced
phosphorylation of the retinoblastoma (Rb) protein. This prevents cell cycle progression from
the G1 to the S phase, inducing cell cycle arrest.
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e BRD4-c-MYC/BCL2 Axis: The bromodomain and extraterminal (BET) protein BRD4 is a
critical transcriptional regulator of key oncogenes, including c-MYC and BCL2. By inhibiting
BRD4, SRX3177 downregulates the expression of these anti-apoptotic and pro-proliferative
proteins.
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Figure 1. Mechanism of action of SRX3177 in mantle cell lymphoma.

Experimental Data Highlights
Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry analysis revealed that SRX3177 induces a significant apoptotic response and
cell cycle arrest in MCL cell lines. In Jeko-1 cells, treatment with SRX3177 led to a dose-
dependent increase in the percentage of apoptotic cells (Annexin V positive) and an
accumulation of cells in the G1 phase of the cell cycle, consistent with its mechanism of action.

% Apoptotic . . .
Treatment . % Cells in G1 % Cellsin S % Cells in
Cells (Annexin
(Jeko-1 cells) v+) Phase Phase G2/M Phase
+
Control (DMSO)  ~5% ~45% ~40% ~15%
SRX3177 (IC50) >30% >65% <20% <15%

Table 2: Representative data on the effect of SRX3177 on apoptosis and cell cycle distribution
in Jeko-1 MCL cells after 24 hours of treatment.

In Vivo Efficacy

The anti-tumor activity of SRX3177 was also evaluated in a Jeko-1 xenograft mouse model.
Oral administration of SRX3177 resulted in a significant reduction in tumor volume compared to
the vehicle control group, with the agent being well-tolerated by the animals. This in vivo data
further supports the potential of SRX3177 as a therapeutic agent for MCL.

Experimental Protocols
Cell Viability Assay

e Cell Lines: Jeko-1, Mino, Rec-1, Granta-519, and JVM-2.
* Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

e Procedure:
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o Cells were seeded in 96-well plates at a density of 1 x 10™4 cells/well.

o Cells were treated with serial dilutions of SRX3177, ibrutinib, palbociclib, JQ1, or BKM120
for 72 hours.

o CellTiter-Glo® reagent was added to each well according to the manufacturer's
instructions.

o Luminescence was measured using a plate reader.

o IC50 values were calculated using non-linear regression analysis (GraphPad Prism).

Western Blot Analysis

e Cell Line: Jeko-1.

o Antibodies: Rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-Rb (Ser780), rabbit anti-
c-MYC, rabbit anti-BCL2, and mouse anti-f-actin (loading control). All antibodies were from
Cell Signaling Technology.

e Procedure:
o Jeko-1 cells were treated with SRX3177 (1 uM) for various time points (0, 6, 12, 24 hours).
o Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Protein concentration was determined using the BCA assay.

o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane was blocked with 5% non-fat milk in TBST and incubated with primary
antibodies overnight at 4°C.

o After washing, the membrane was incubated with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Figure 2. Western Blot experimental workflow.
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Chromatin Immunoprecipitation (ChIP) Assay

e Cell Line: Jeko-1.
» Antibody: Rabbit anti-BRD4 (Cell Signaling Technology).

e Procedure:

[¢]

Jeko-1 cells were treated with SRX3177 (1 uM) or DMSO for 6 hours.
o Cells were cross-linked with 1% formaldehyde for 10 minutes at room temperature.
o Chromatin was sonicated to an average fragment size of 200-500 bp.

o Chromatin was immunoprecipitated with the anti-BRD4 antibody or IgG control overnight
at 4°C.

o Immune complexes were collected with protein A/G magnetic beads.
o Cross-links were reversed, and DNA was purified.

o Quantitative real-time PCR (gPCR) was performed to amplify the promoter regions of c-
MYC and BCL2.

Conclusion and Future Directions

SRX3177 represents a promising therapeutic agent for ibrutinib-resistant MCL by
simultaneously targeting key survival and proliferation pathways. Its potent anti-tumor activity in
preclinical models warrants further investigation in clinical settings. Future studies will focus on
optimizing the dosing schedule and exploring potential combination therapies to further
enhance its efficacy and overcome resistance in hematological malignancies.

Contact: [Insert Contact Information for Researchers/Company]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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